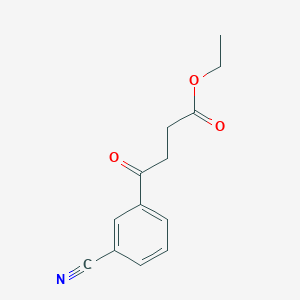
Ethyl 6-(2-iodophenyl)-6-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(2-iodophenyl)-6-oxohexanoate, also known as EIPOH, is an organic compound that is used in a wide variety of scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in water and most organic solvents. EIPOH has a wide range of uses in the laboratory, including as a reagent for the synthesis of other compounds, as a chromogenic reagent, and as a catalyst for various reactions. Additionally, EIPOH has been studied for its biochemical and physiological effects, and may have potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Carbohydrate Synthesis and Protection
- Acetal-Protecting Groups for Carbohydrates : The [1-cyano-2-(2-iodophenyl)]ethylidene group, a close relative to the core structure of Ethyl 6-(2-iodophenyl)-6-oxohexanoate, has been introduced as an acetal-protecting group for carbohydrate thioglycoside donors. This group is introduced under mild conditions and shows strong beta-selectivity with thiomannoside donors. It facilitates the tin-mediated radical fragmentation to produce beta-rhamnopyranosides, which are synthetically challenging to obtain. This method also applies to glucopyranosides and galactopyranosides with varied selectivities and yields, showcasing the versatility of similar chemical structures in synthetic carbohydrate chemistry (Crich & Bowers, 2006).
Synthesis of Complex Molecules
Statins Precursor Synthesis : The synthesis of Ethyl (5S)-5,6-(isopropylidenedioxy)-3-oxohexanoate, a key intermediate in statins (cholesterol-lowering drugs) production, demonstrates the importance of such structures in pharmaceutical synthesis. The detailed process includes chain elongation and stereochemistry-focused catalytic hydrogenation, highlighting the compound's role in creating pharmacologically important molecules (Tararov, König, & Börner, 2006).
Biotin Synthesis : The regioselective chlorination of similar esters showcases a novel approach to synthesizing biotin (Vitamin H), underlining the potential for this compound derivatives in vitamin and supplement production processes (Zav’yalov et al., 2006).
Analytical and Structural Studies
- Molecular Structure Analysis : Structural analysis of ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates provides insights into the molecular conformation and intermolecular interactions of similar compounds. These studies are crucial for understanding the reactivity and physical properties of this compound derivatives (Kumar et al., 2014).
Propiedades
IUPAC Name |
ethyl 6-(2-iodophenyl)-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAMPYGSSRIGPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645708 |
Source


|
| Record name | Ethyl 6-(2-iodophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898777-15-6 |
Source


|
| Record name | Ethyl 2-iodo-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(2-iodophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














